

# Spectroscopic comparison of 3-Methyltetrahydrofuran and its isomers

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## Compound of Interest

Compound Name: 3-Methyltetrahydrofuran

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A comprehensive spectroscopic comparison of **3-methyltetrahydrofuran** and its isomers, 2-methyltetrahydrofuran and tetrahydrofuran, is essential for researchers, scientists, and professionals in drug development for accurate identification, characterization, and quality control. This guide provides a detailed analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data, supported by experimental protocols and visual diagrams.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **3-methyltetrahydrofuran**, 2-methyltetrahydrofuran, and tetrahydrofuran.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) in ppm

Compound	Proton	Chemical Shift (ppm)
3-Methyltetrahydrofuran	H2/H5 (CH <sub>2</sub> )	3.20 - 3.80
H3 (CH)	~2.20	
H4 (CH <sub>2</sub> )	1.40 - 2.00	
CH <sub>3</sub>	~1.05 (d)	
2-Methyltetrahydrofuran	H2 (CH)	~3.94
H5 (CH <sub>2</sub> )	3.70 - 3.90	
H3/H4 (CH <sub>2</sub> )	1.40 - 2.00	
CH <sub>3</sub>	~1.23 (d)	
Tetrahydrofuran <sup>[1]</sup>	H2/H5 ( $\alpha$ -CH <sub>2</sub> )	~3.73
H3/H4 ( $\beta$ -CH <sub>2</sub> )	~1.84	

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. 'd' denotes a doublet.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ ) in ppm

Compound	Carbon	Chemical Shift (ppm)
3-Methyltetrahydrofuran <sup>[2][3]</sup>	C2/C5	~74.5, ~67.2
C3	~34.5	
C4	~32.8	
CH <sub>3</sub>	~19.5	
2-Methyltetrahydrofuran <sup>[4]</sup>	C2	~76.5
C5	~67.8	
C3	~35.0	
C4	~26.0	
CH <sub>3</sub>	~21.5	
Tetrahydrofuran <sup>[5][6]</sup>	C2/C5 ( $\alpha$ -C)	~68.0
C3/C4 ( $\beta$ -C)	~26.0	

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (cm<sup>-1</sup>)

Compound	Functional Group	Absorption Range (cm <sup>-1</sup> )
3-Methyltetrahydrofuran <sup>[7]</sup>	C-H stretch (alkane)	2850 - 3000
C-O-C stretch (ether)		1050 - 1150
2-Methyltetrahydrofuran	C-H stretch (alkane)	2850 - 3000
C-O-C stretch (ether)		1050 - 1150
Tetrahydrofuran <sup>[8][9][10]</sup>	C-H stretch (alkane)	2850 - 3000
C-O-C stretch (ether)		~1070

## Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)
3-Methyltetrahydrofuran	86	71, 58, 43, 41
2-Methyltetrahydrofuran[11]	86	71, 57, 43, 41
Tetrahydrofuran[12][13]	72	71, 43, 42

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-20 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[14][15] A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required for quantitative analysis.[15]

- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of different protons.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

- Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before applying the sample.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric  $\text{CO}_2$  and water vapor.
- Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing and Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Liquid Film IR Spectroscopy Protocol:[16][17][18][19]

- Sample Preparation: Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[17] Place a second salt plate on top to create a thin liquid film. [16][18]
- Instrumentation: Use a standard FTIR spectrometer.
- Spectrum Acquisition: Mount the salt plates in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-600  $\text{cm}^{-1}$ .
- Cleaning: After the measurement, clean the salt plates with a dry solvent and store them in a desiccator to prevent damage from moisture.

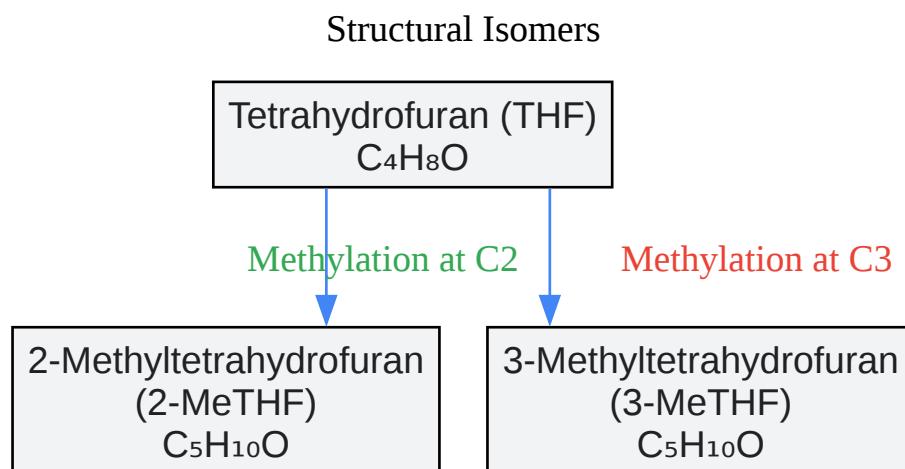
## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.[20]
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[21][22][23] This causes the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- Data Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule. The peak with the highest m/z often corresponds to the molecular ion ( $M^+$ ).

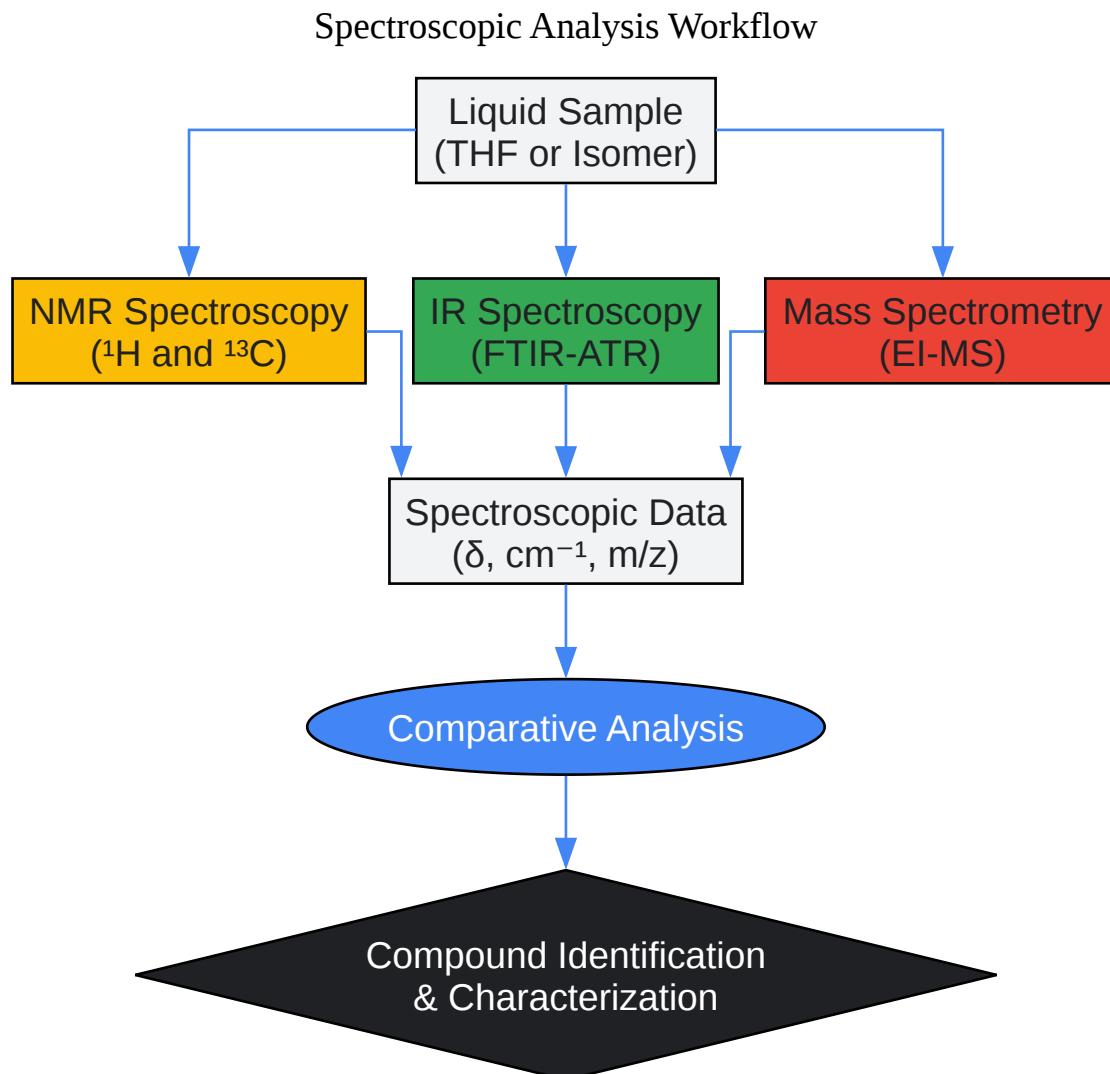
## Visualizations

The following diagrams illustrate the structural relationships and a typical analytical workflow.



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Caption: Structural relationship between Tetrahydrofuran and its methyl isomers.



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Caption: General workflow for comparative spectroscopic analysis.

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